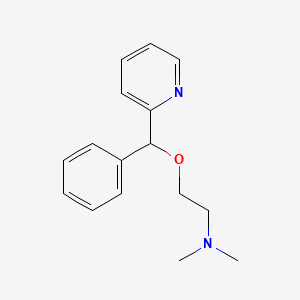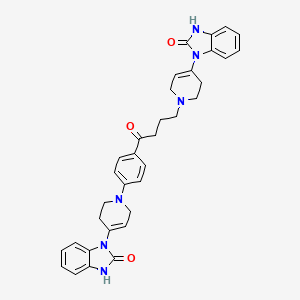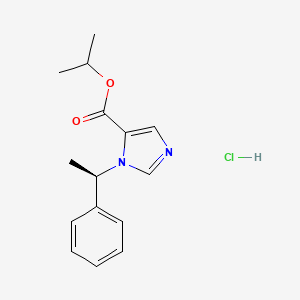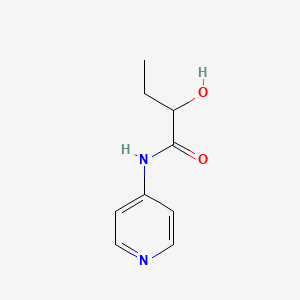
诺尼古丁
描述
Norcotinine is a minor metabolite of nicotine, primarily formed in the brain through the 5′-C-oxidation of nornicotine . It is one of the several biotransformation products of nicotine, which include cotinine and nornicotine. While cotinine is well-known for its procognitive effects, norcotinine’s role and effects are less understood but are gaining interest in scientific research .
科学研究应用
Norcotinine has several scientific research applications, including:
作用机制
Target of Action
Norcotinine, a metabolite of nicotine, primarily targets the nicotinic acetylcholine receptors . These receptors are ionotropic and composed of five homomeric or heteromeric subunits . They play a crucial role in modulating specific aspects of learning and memory .
Mode of Action
Norcotinine interacts with its targets, the nicotinic acetylcholine receptors, by acting as an agonist . In the brain, norcotinine binds to these receptors on dopaminergic neurons in the cortico-limbic pathways . This interaction stimulates neurons and ultimately blocks synaptic transmission .
Biochemical Pathways
Norcotinine is part of the nicotine metabolic pathway. The dominant pathway of nicotine metabolism in humans involves the formation of cotinine, which occurs in two steps . The first step is the cytochrome P450 (P450, CYP) 2A6–catalyzed 50-oxidation to an iminium ion, and the second step is oxidation of the iminium ion to cotinine . After peripheral injection of nicotine, norcotinine is detected in the brain, and it is likely produced by 5′-C-oxidation of brain nornicotine . This fate is different from the processing in the periphery where N-demethylation of cotinine produces norcotinine .
Pharmacokinetics
The pharmacokinetics of norcotinine, like nicotine, is influenced by its molecular form and metabolic enzyme activity . After systemic administration, nicotine is extensively metabolized by the liver . Nicotine and some of its metabolites, including norcotinine, are biotransformed in the brain where they affect cognitive outcomes .
Result of Action
The molecular and cellular effects of norcotinine’s action are still being elucidated. It is known that norcotinine has been found to possess the same addictive characteristics as nicotine . Furthermore, cotinine, another metabolite of nicotine, has been shown to have a protective effect over the synapse induced by the activation of the Akt/GSK3/synaptophysin pathway and the stimulation of synaptic density in the main brain regions involved in learning and memory .
Action Environment
The action, efficacy, and stability of norcotinine can be influenced by various environmental factors. For instance, the metabolic activity of nicotine under different physiological conditions could regulate nicotine’s bioavailability and its resulting pharmacology
生化分析
Biochemical Properties
Norcotinine plays a role in various biochemical reactions, primarily as a metabolite of nicotine. It interacts with several enzymes, proteins, and other biomolecules. The primary enzyme involved in the formation of norcotinine is cytochrome P450 2A6 (CYP2A6), which catalyzes the oxidation of nicotine to an iminium ion, followed by further oxidation to form norcotinine . Norcotinine also interacts with aldehyde oxidase, which is involved in its further metabolism . These interactions are crucial for the detoxification and elimination of nicotine from the body.
Cellular Effects
Norcotinine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Norcotinine has been shown to affect the expression of genes involved in oxidative stress response and inflammation . Additionally, it can alter cellular metabolism by affecting the activity of enzymes involved in the detoxification of nicotine and its metabolites . These effects can have significant implications for cellular health and function.
Molecular Mechanism
The molecular mechanism of norcotinine involves its interactions with various biomolecules. Norcotinine binds to cytochrome P450 enzymes, particularly CYP2A6, which catalyzes its formation from nicotine . This binding interaction is crucial for the oxidation of nicotine to norcotinine. Norcotinine also acts as an inhibitor of certain enzymes involved in nicotine metabolism, such as aldehyde oxidase . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of norcotinine can change over time. Norcotinine is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to norcotinine has been shown to affect cellular function, including alterations in gene expression and enzyme activity . These temporal effects are important for understanding the long-term impact of norcotinine on cellular health.
Dosage Effects in Animal Models
The effects of norcotinine vary with different dosages in animal models. At low doses, norcotinine has minimal impact on cellular function . At higher doses, it can cause toxic effects, including oxidative stress and inflammation . These threshold effects are important for determining the safe and effective use of norcotinine in research and therapeutic applications.
Metabolic Pathways
Norcotinine is involved in several metabolic pathways, primarily related to nicotine metabolism. It is formed through the oxidation of nicotine by cytochrome P450 enzymes, particularly CYP2A6 . Norcotinine is further metabolized by aldehyde oxidase, which converts it into other metabolites . These metabolic pathways are crucial for the detoxification and elimination of nicotine from the body.
Transport and Distribution
Norcotinine is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature . Norcotinine also interacts with transporters and binding proteins that facilitate its movement within the body . These interactions are important for its localization and accumulation in specific tissues.
Subcellular Localization
Norcotinine is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by its subcellular localization. For example, norcotinine can affect mitochondrial function by modulating the activity of enzymes involved in oxidative phosphorylation . These effects are important for understanding the cellular impact of norcotinine.
准备方法
Synthetic Routes and Reaction Conditions: Norcotinine can be synthesized through the oxidation of nornicotine. The process typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is carried out in an aqueous or organic solvent, and the product is purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of norcotinine is not as common as other nicotine metabolites. it can be produced in large quantities using similar oxidation methods on an industrial scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions: Norcotinine undergoes several types of chemical reactions, including:
Oxidation: Further oxidation of norcotinine can lead to the formation of various oxidized products.
Reduction: Reduction reactions can convert norcotinine back to nornicotine under specific conditions.
Substitution: Norcotinine can undergo substitution reactions, particularly at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Various alkylating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of norcotinine, as well as substituted compounds with different functional groups .
相似化合物的比较
Cotinine: Known for its procognitive effects and is the primary metabolite of nicotine.
Nornicotine: Another metabolite of nicotine, known for its addictive properties.
Anabasine: A minor tobacco alkaloid with similar structural properties.
Uniqueness of Norcotinine: Norcotinine is unique due to its minor presence in the brain and its specific biotransformation pathway from nornicotine . Unlike cotinine, which has well-documented effects, norcotinine’s role is less understood, making it a subject of ongoing research .
属性
IUPAC Name |
5-pyridin-3-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-4-3-8(11-9)7-2-1-5-10-6-7/h1-2,5-6,8H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFANIORDKRCCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864736 | |
| Record name | Norcotinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Norcotinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001297 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17708-87-1, 17114-40-8 | |
| Record name | (±)-Norcotinine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17708-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norcotinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017114408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norcotinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-pyridin-3-ylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(3-Pyridinyl)-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Norcotinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001297 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1H-Imidazole, 1-[(1R)-1-phenylethyl]-](/img/structure/B602287.png)




